Metonitazene

Overview

Description

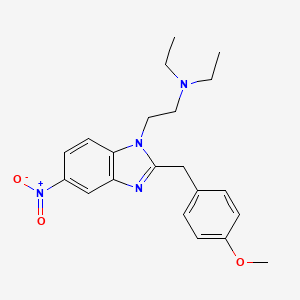

Metonitazene is an analgesic compound related to etonitazene . It has been shown to have approximately 1000 times the potency of morphine by central routes of administration . Its effects are similar to other opioids such as fentanyl and heroin, including analgesia, euphoria, and sleepiness .

Synthesis Analysis

Metonitazene is one of the latest additions to the rapidly expanding class of 2-benzylbenzimidazole ‘nitazene’ opioids . The first identification, chemical analysis, and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass, was reported .

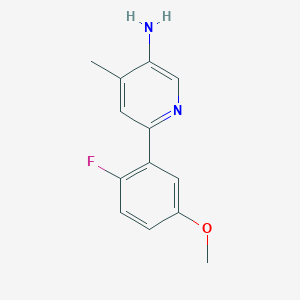

Molecular Structure Analysis

Metonitazene has a molecular formula of C21H26N4O3 . It is a white, off-white, beige or colored powder and is sometimes crystalline .

Chemical Reactions Analysis

A protein precipitation extraction procedure was developed and validated for metonitazene and isotonitazene using 50 μL of blood, serum, liver, brain, and urine utilizing liquid chromatography–tandem mass spectrometry .

Physical And Chemical Properties Analysis

Metonitazene has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±45.0 °C at 760 mmHg, and an enthalpy of vaporization of 85.7±3.0 kJ/mol .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Forensic Toxicology .

Summary of the Application

Metonitazene is used in the field of forensic toxicology for the quantitation in plasma, blood, urine, liver, and brain, and its application to authentic postmortem casework . This is particularly important as Metonitazene is a novel opioid causing public health concern .

Methods of Application or Experimental Procedures

A protein precipitation extraction procedure was developed and validated for Metonitazene using 50 μL of blood, serum, liver, brain, and urine utilizing liquid chromatography–tandem mass spectrometry . The limit of detection for both analytes was 0.10 ng/mL in plasma, blood, and brain and 1.0 ng/mL for urine and liver .

Results or Outcomes

The developed method was applied to authentic casework in which Metonitazene was detected in four cases in 2022, with concentrations ranging from 0.10 to 1.5 ng/mL in femoral blood . All but one case had the presence of fentanyl and/or fentanyl analogs, and the next most commonly encountered analyte in these cases was xylazine . The manner of death was accidental for all cases with a detected nitazene, and all but one case was attributed to mixed drug intoxications .

Application 2: Human Metabolism Study

Specific Scientific Field

The specific scientific field for this application is Pharmacology and Toxicology .

Summary of the Application

Metonitazene is used in the study of human metabolism of synthetic benzimidazole opioids . This is particularly important as Metonitazene is a potent µ-opioid receptor agonist with strong narcotic/analgesic effects .

Methods of Application or Experimental Procedures

The four analogues of Metonitazene were incubated with 10-donor-pooled human hepatocytes, and the incubates were analyzed by liquid chromatography-high-resolution tandem mass spectrometry . The analysis was supported by in silico metabolite predictions with GLORYx open-access software .

Results or Outcomes

Twelve, nine, twenty-two, and ten metabolites were identified for isotonitazene, metonitazene, etodesnitazene, and metodesnitazene, respectively . The main transformations were N-deethylation at the N, N-diethylethanamine side chain, O-dealkylation, and further O-glucuronidation . Metonitazene was confirmed in 20 authentic forensic postmortem cases with an average concentration in blood at 6.3±7.5 ng/ml (median: 3.8 ng/ml, range: 0.5–33 ng/ml, n=18) and in urine at 15±13 ng/ml (median: 11 ng/ml, range: 0.6–46 ng/ml, n=14) .

Application 3: Surveillance for Drug Overdose Outbreaks

Specific Scientific Field

The specific scientific field for this application is Public Health and Epidemiology .

Summary of the Application

Metonitazene is used in the surveillance for rapid identification of drug overdose outbreaks . This is particularly important as Metonitazene is a potent synthetic opioid causing increased public health concern .

Methods of Application or Experimental Procedures

The application involves tracking and monitoring geographical drug distribution and trends, as well as demographics and known risk factors for decedents and overdose patients . Local poison centers and clinicians are engaged to assist with treatment of affected patients .

Results or Outcomes

The surveillance helps in the rapid identification of drug overdose outbreaks, which is crucial in implementing timely interventions and treatments .

Application 4: Forensic Casework

Specific Scientific Field

The specific scientific field for this application is Forensic Science .

Summary of the Application

Metonitazene is used in forensic casework, particularly in postmortem death investigations . This is important as Metonitazene is a potent synthetic opioid contributing to deaths among people who use drugs .

Methods of Application or Experimental Procedures

Metonitazene is detected in blood specimens associated with postmortem death investigations . The detection is done using liquid chromatography mass spectrometry .

Results or Outcomes

To date, Metonitazene has been identified in eight blood specimens associated with postmortem death investigations in the United States . The manner of death was always ruled to be an accident .

Safety And Hazards

Adverse effects of Metonitazene include vomiting, and respiratory depression that can potentially be fatal . Because of high dependency potential and dangerous adverse effects, it has never been introduced into pharmacotherapy . It is a Schedule I controlled substance under the Controlled Substances Act in the United States .

Future Directions

properties

IUPAC Name |

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGZTLMRQTVPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336445 | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metonitazene | |

CAS RN |

14680-51-4 | |

| Record name | Metonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

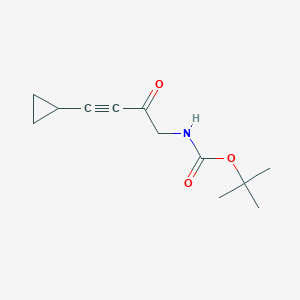

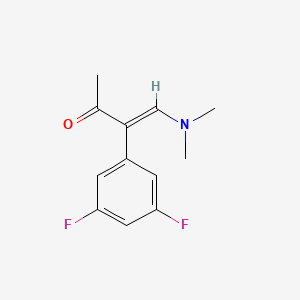

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

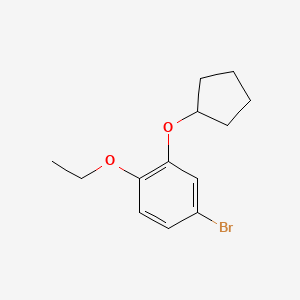

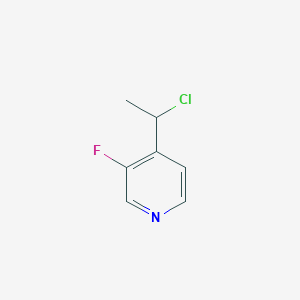

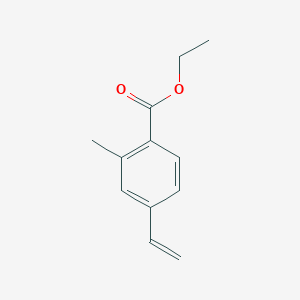

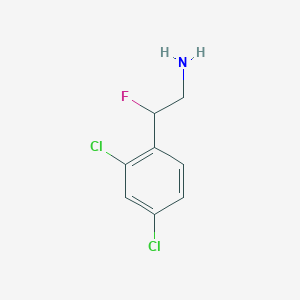

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)